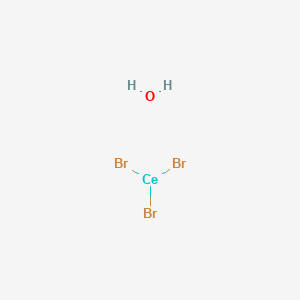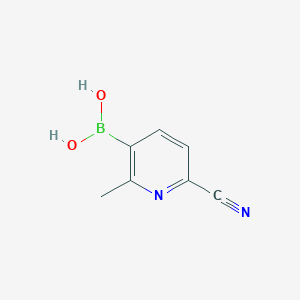
3-Acetyl-4-bromobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is characterized by the presence of an acetyl group (CH3CO), a bromine atom, and a nitrile group (C≡N) attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
3-Acetyl-4-bromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-acetylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane and may require a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial production .
化学反応の分析
Types of Reactions
3-Acetyl-4-bromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 3-Acetyl-4-aminobenzonitrile.
Oxidation: 3-Acetyl-4-bromobenzoic acid.
科学的研究の応用
3-Acetyl-4-bromobenzonitrile is used in diverse scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex organic molecules.
Material Science: Aromatic compounds with bromine substituents are of interest for their potential flame retardant properties and effects on electrical conductivity.
Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: For studying the interactions of nitrile-containing compounds with biological systems.
作用機序
The mechanism of action of 3-acetyl-4-bromobenzonitrile depends on its chemical structure and the specific reactions it undergoes. The acetyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in electrophilic substitution reactions. The nitrile group can interact with nucleophiles, leading to various transformations. These interactions are mediated by the electronic properties of the benzene ring and the substituents attached to it .
類似化合物との比較
Similar Compounds
3-Acetylbenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromobenzonitrile: Lacks the acetyl group, limiting its applications in reactions involving carbonyl chemistry.
3-Bromo-4-acetylbenzonitrile: Similar structure but with different positioning of the acetyl and bromine groups, leading to different reactivity patterns.
Uniqueness
3-Acetyl-4-bromobenzonitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
特性
IUPAC Name |
3-acetyl-4-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRMLZDLOGQOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)







![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)





